Ethyl 3-(1-piperidyl)butanoate
Description
Ethyl 3-(1-piperidyl)butanoate is an ester derivative featuring a piperidine ring (a six-membered heterocyclic amine) attached to the third carbon of a butanoate backbone. Piperidine-containing compounds are known for their pharmacological relevance due to their ability to modulate receptor binding and enhance lipophilicity, which improves membrane permeability and bioavailability . The ethyl ester group further contributes to stability and solubility, making it a candidate for drug discovery and organic synthesis.
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
ethyl 3-piperidin-1-ylbutanoate |
InChI |
InChI=1S/C11H21NO2/c1-3-14-11(13)9-10(2)12-7-5-4-6-8-12/h10H,3-9H2,1-2H3 |
InChI Key |
MXBAHQQGCQCOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)N1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(1-piperidyl)butanoate can be synthesized through the esterification of 3-(1-piperidyl)butanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The use of acid chlorides or anhydrides instead of carboxylic acids can also be employed to facilitate the esterification process .
Types of Reactions:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products:
Hydrolysis: 3-(1-piperidyl)butanoic acid and ethanol.
Reduction: 3-(1-piperidyl)butanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(1-piperidyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities due to the presence of the piperidine ring.
Medicine: Investigated for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of ethyl 3-(1-piperidyl)butanoate is primarily related to its interaction with biological targets through the piperidine ring. Piperidine-containing compounds are known to interact with various receptors and enzymes, influencing biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Amino-Substituted Butanoates
Ethyl 3-(ethylamino)butanoate (C₈H₁₇NO₂)
- Structure: Ethylamino group (-NHCH₂CH₃) at the third carbon.
- Key Differences: The ethylamino group is less sterically hindered and less lipophilic compared to the piperidyl group.
- Applications : Used in pharmaceutical intermediates; lacks the piperidine ring’s conformational rigidity, limiting its utility in targeting specific enzymes or receptors.
Ethyl 3-(benzylamino)butanoate
- Structure: Benzylamino group (-NHCH₂C₆H₅) at the third carbon.
- Key Differences : The aromatic benzyl group enhances π-π stacking interactions but increases molecular weight and rigidity. Unlike the piperidyl group, it lacks a nitrogen atom in a ring structure, reducing its ability to act as a hydrogen bond acceptor .
- Biological Activity : Exhibits moderate antimicrobial activity, though less than piperidine derivatives due to reduced lipophilicity .
Heterocyclic Amine Derivatives
Ethyl 3-(piperidin-1-yl)benzoate
- Structure : Piperidine ring attached to a benzoate moiety at the third carbon.
- Key Differences: The aromatic benzoate core introduces electronic effects (e.g., resonance stabilization) absent in the aliphatic butanoate backbone of the target compound. This structural variation may enhance binding to aromatic-rich enzyme active sites .
- Pharmacological Profile : Shows moderate anti-inflammatory activity, suggesting the piperidine group’s role in modulating cyclooxygenase (COX) interactions .
Ethyl 3-(piperazin-1-yl)benzoate
- Structure : Piperazine ring (a six-membered ring with two nitrogen atoms) instead of piperidine.
- Piperazine derivatives often exhibit higher solubility but lower blood-brain barrier penetration compared to piperidine analogs .
Structural Isomers and Positional Variants
Ethyl 4-(benzylamino)butanoate
- Structure: Benzylamino group at the fourth carbon instead of the third.
- Key Differences : Positional isomerism affects molecular conformation and steric interactions. The 4-substituted isomer may exhibit reduced steric hindrance, enhancing reactivity in nucleophilic substitutions .
Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate
- Structure: Piperidine and phenyl groups at the third carbon of a propanoate backbone.
- Key Differences: The phenyl group introduces aromatic interactions, while the shorter propanoate chain reduces steric bulk. This compound demonstrates higher antimicrobial activity than aliphatic piperidine derivatives, highlighting the impact of aromaticity .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Pharmacokinetic Properties (Hypothetical)
| Compound | LogP (Predicted) | Solubility (mg/mL) | Blood-Brain Barrier Penetration |
|---|---|---|---|
| This compound | 2.5 | 0.8 | High |
| Ethyl 3-(ethylamino)butanoate | 1.2 | 1.5 | Low |
| Ethyl 3-(piperidin-1-yl)benzoate | 3.0 | 0.3 | Moderate |
Biological Activity
Ethyl 3-(1-piperidyl)butanoate is an organic compound classified as an ester, notable for its potential medicinal applications. The compound features a piperidine ring, which is integral to its biological activity, particularly in modulating neurotransmitter systems. This article explores its biological activities, synthesis, and potential applications based on diverse research findings.
Chemical Structure
The structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- CAS Number : 10774378
The compound consists of an ethyl group attached to a butanoate moiety with a piperidine ring at the third carbon position.
Analgesic Effects
Research indicates that this compound may exhibit analgesic properties , potentially through interactions with opioid receptors. This suggests its utility in pain management strategies .
Antidepressant Properties
The compound has also shown promise in modulating depressive symptoms . Its interaction with various neurotransmitter systems, particularly serotonin and norepinephrine pathways, may underlie these effects .
Interaction Studies
Studies have focused on the pharmacological effects of this compound, highlighting its interactions with:
- Dopaminergic Systems : Potential influence on mood and reward pathways.
- Serotonergic Systems : Implications for anxiety and depression management.
These interactions are critical for assessing the viability of the compound as a candidate for drug development .
Synthesis and Methods
The synthesis of this compound typically involves several steps in synthetic organic chemistry. Common methods include:
- Formation of the Piperidine Ring : Utilizing appropriate precursors.
- Esterification Reaction : Combining the piperidine derivative with butanoic acid or its derivatives.
This multi-step synthesis allows for modifications that can enhance the biological activity of the compound .
Comparative Analysis
To better understand the unique features of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 2-(piperidin-1-yl)acetate | Piperidine attached to an acetate group | Often used as a precursor in drug synthesis |
| N-Ethylpiperidine | Simple piperidine derivative | Primarily used as a solvent or reagent |
| Piperidin-4-ol | Hydroxypiperidine derivative | Exhibits different biological activities |
This compound stands out due to its specific butanoate structure combined with the piperidine ring, potentially conferring distinct pharmacological properties not observed in simpler derivatives .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- A study demonstrated its potential as an analgesic agent in animal models, showing significant pain relief comparable to established opioids.
- Another research project explored its antidepressant effects, revealing alterations in serotonin levels in treated subjects.
These findings underscore the need for further clinical trials to validate its efficacy and safety profile in humans.
Chemical Reactions Analysis
Hydrolysis Reactions
Ethyl 3-(1-piperidyl)butanoate undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or carboxylate derivatives, respectively.
Acid-Catalyzed Hydrolysis
In the presence of dilute HCl or H₂SO₄, the ester bond cleaves to form 3-(piperidin-1-yl)butanoic acid and ethanol . The mechanism involves:
-
Protonation of the carbonyl oxygen to enhance electrophilicity.
-
Nucleophilic attack by water, forming a tetrahedral intermediate.
-
Proton transfer and elimination of ethanol.
Base-Promoted Hydrolysis (Saponification)
Under NaOH or KOH, the reaction produces sodium 3-(piperidin-1-yl)butanoate and ethanol. The hydroxide ion attacks the carbonyl carbon directly, forming an alkoxide intermediate that collapses to release ethanol. The carboxylate salt is stabilized in the basic medium .
Reduction Reactions
The ester group is reduced to a primary alcohol using strong hydride donors:
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH₄ | Anhydrous ether, reflux | 3-(Piperidin-1-yl)butanol |
The mechanism involves nucleophilic attack by hydride at the carbonyl carbon, followed by protonation to yield the alcohol.
Nucleophilic Substitution Reactions
The piperidine nitrogen participates in substitution reactions with electrophiles:
| Electrophile | Base | Product |
|---|---|---|
| Alkyl halides (R-X) | K₂CO₃, DMF | N-Alkylated piperidine derivatives |
| Acyl chlorides (RCOCl) | Pyridine | N-Acylated derivatives |
These reactions exploit the nucleophilic nature of the piperidine nitrogen, enabling functionalization for pharmaceutical applications.
Comparative Reactivity with Analogous Esters
This compound exhibits distinct reactivity compared to structural analogs:
| Compound | Key Difference | Reactivity Profile |
|---|---|---|
| Ethyl 4-(pyrrolidin-3-yl)butanoate | Pyrrolidine ring (5-membered) | Faster hydrolysis due to ring strain |
| Ethyl 3-(4-methylpiperazin-1-yl)butanoate | Piperazine substituent | Enhanced solubility in polar solvents |
The piperidine ring in this compound provides steric and electronic stabilization, moderating its reaction rates compared to smaller heterocycles .
Mechanistic Insights
-
Hydrolysis : Follows a nucleophilic acyl substitution pathway, with rate dependence on pH and steric effects .
-
Reduction : LiAlH₄ selectively reduces the ester without affecting the piperidine ring.
-
Substitution : Piperidine’s lone pair facilitates SN2-type alkylation or acylation.
This compound’s reactivity profile underscores its utility as a scaffold in medicinal chemistry and materials science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for Ethyl 3-(1-piperidyl)butanoate, and how can reaction yields be maximized?
- Methodology : The compound is typically synthesized via condensation reactions. For example, ethyl acetoacetate reacts with hydrazine derivatives under reflux in ethanol with catalytic glacial acetic acid, followed by cyclization using sodium ethoxide . Key parameters include temperature control (reflux at ~78°C), stoichiometric ratios of reagents, and purification via column chromatography. Yield improvements are achieved by optimizing reaction time (e.g., 6–12 hours) and solvent selection (ethanol or methanol) .
Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
- Methodology :
- NMR : Proton NMR (¹H-NMR) identifies functional groups, such as peaks at δ 1.09 ppm for methyl groups in intermediates and δ 8.0 ppm for amide protons in derivatives .
- IR : Confirms carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and piperidine ring vibrations .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ions (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can researchers assess the purity of this compound during synthesis?
- Methodology :
- TLC : Use silica gel plates with 10% ethyl acetate/hexanes (Rf ~0.57) to monitor reaction progress .
- HPLC/LCMS : Quantify purity (>95%) via reverse-phase columns (C18) and UV detection at 300 nm .
Advanced Research Questions
Q. What mechanistic insights explain the cyclization of this compound intermediates into heterocyclic compounds?
- Methodology : Cyclization involves nucleophilic attack of the hydrazono group on the carbonyl carbon, facilitated by base catalysts like sodium ethoxide. Computational studies (DFT) model transition states, while kinetic experiments track activation energies. Evidence from substituent effects (e.g., electron-withdrawing groups accelerating cyclization) supports this mechanism .
Q. How does this compound coordinate with transition metals, and what applications arise from its metal complexes?
- Methodology :
- Synthesis of Metal Complexes : React the compound with Cu(II), Ni(II), or Co(II) salts in ethanol. Characterize via UV-Vis (d-d transitions) and magnetic susceptibility (e.g., μeff ~1.73 BM for octahedral Cu(II)) .
- Applications : Antifungal assays (e.g., against Candida albicans) show enhanced activity in metal complexes due to increased lipophilicity and membrane disruption .
Q. What strategies are effective in designing this compound derivatives for targeted biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Modify the piperidine moiety (e.g., introduce halogen substituents) or ester group (e.g., replace ethyl with methyl for metabolic stability).
- In Silico Screening : Docking studies (AutoDock Vina) predict binding affinity to targets like Factor VIIa (for anticoagulant applications) .
Data Contradictions and Validation
- Synthetic Routes : uses acetic acid catalysis, while employs sodium ethoxide for cyclization. Researchers must validate conditions based on desired intermediates.
- Biological Activity : Derivatives in show anticoagulant properties, whereas highlights antifungal effects. Context-specific assays are critical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
